(4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride
Description
(4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride is a chemical compound with the molecular formula C13H17ClN2O3 and a molecular weight of 284.74 g/mol . This compound features a piperidine ring substituted with an amino group and a benzo[d][1,3]dioxole moiety, making it a versatile molecule in various chemical and biological applications.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(1,3-benzodioxol-5-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c14-10-3-5-15(6-4-10)13(16)9-1-2-11-12(7-9)18-8-17-11;/h1-2,7,10H,3-6,8,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQJUKXWKPGZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS).
Coupling with piperidine: The benzo[d][1,3]dioxole intermediate is then coupled with piperidine using a palladium-catalyzed C-N cross-coupling reaction.
Introduction of the amino group:
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group on the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
(4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone: Lacks the hydrochloride group but shares similar structural features.
Benzo[d][1,3]dioxole derivatives: Compounds with the benzo[d][1,3]dioxole moiety but different substituents.
Uniqueness
Biological Activity
(4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride, with CAS number 1353980-73-0, is a compound that has attracted attention in various biological and medicinal research fields. Its unique structural features, including the piperidine ring and benzo[d][1,3]dioxole moiety, suggest potential applications in pharmacology, particularly in the development of antiviral agents and other therapeutic compounds.
- Molecular Formula : C13H17ClN2O3
- Molecular Weight : 284.74 g/mol
- Purity : ≥95%
- Physical Form : Solid
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in viral entry and cell signaling pathways. Studies indicate that it may inhibit the entry of filoviruses such as Ebola and Marburg by interfering with their ability to attach to host cells .
Antiviral Properties
Recent research has highlighted the efficacy of (4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride as a potent inhibitor against Ebola virus (EBOV) and Marburg virus (MARV). The compound demonstrated significant antiviral activity with effective concentration (EC50) values below 10 µM in cellular models .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the piperidine ring and aromatic portions can enhance or diminish antiviral potency. For instance, substituents that increase lipophilicity tend to improve activity against viral strains, while polar or negatively charged groups generally reduce efficacy .
Case Studies
- Ebola Virus Inhibition : In a study examining various 4-(aminomethyl)benzamide derivatives, compound CBS1118 (related to the target compound) was found to have an EC50 of 9.86 µM against EBOV. Further modifications led to compounds with enhanced potency, demonstrating the importance of structural optimization in drug development .
- Marburg Virus Activity : Similar studies reported that certain derivatives exhibited improved selectivity indices (SI), indicating a favorable balance between antiviral activity and cytotoxicity. For example, compounds with trifluoromethyl groups showed enhanced potency against MARV .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to (4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride:
| Compound | EC50 (µM) | Target Virus | Selectivity Index |
|---|---|---|---|
| CBS1118 | 9.86 | EBOV | 15 |
| Compound A | 2.34 | MARV | 20 |
| Compound B | 1.52 | MARV | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
